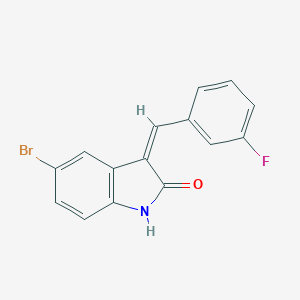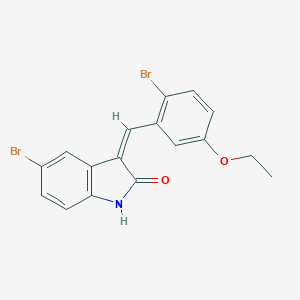![molecular formula C27H30N6O2S B307850 3-heptylsulfanyl-6-[2-[[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]amino]phenyl]-2H-1,2,4-triazin-5-one](/img/structure/B307850.png)
3-heptylsulfanyl-6-[2-[[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]amino]phenyl]-2H-1,2,4-triazin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-heptylsulfanyl-6-[2-[[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]amino]phenyl]-2H-1,2,4-triazin-5-one is a chemical compound that has gained significant attention in scientific research. This compound is a triazine derivative that has been synthesized through a series of chemical reactions. The compound has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
3-heptylsulfanyl-6-[2-[[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]amino]phenyl]-2H-1,2,4-triazin-5-one has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to have anti-cancer properties and has been studied as a potential chemotherapeutic agent. It has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease. Additionally, this compound has been studied for its potential use as a fluorescent probe for imaging applications.
Mecanismo De Acción
The mechanism of action of 3-heptylsulfanyl-6-[2-[[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]amino]phenyl]-2H-1,2,4-triazin-5-one is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes, such as topoisomerase II and tubulin, which are involved in cell division and growth. This inhibition leads to the induction of apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 3-heptylsulfanyl-6-[2-[[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]amino]phenyl]-2H-1,2,4-triazin-5-one has both biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases. Additionally, this compound has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-heptylsulfanyl-6-[2-[[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]amino]phenyl]-2H-1,2,4-triazin-5-one is its potential use as a chemotherapeutic agent. This compound has been shown to have anti-cancer properties and may be effective in the treatment of certain types of cancer. Additionally, this compound has been studied for its potential use in the treatment of neurological disorders and may have neuroprotective effects. One limitation of this compound is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on 3-heptylsulfanyl-6-[2-[[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]amino]phenyl]-2H-1,2,4-triazin-5-one. One direction is to further study the mechanism of action of this compound to better understand its anti-cancer and neuroprotective properties. Another direction is to study the potential use of this compound as a fluorescent probe for imaging applications. Additionally, further studies are needed to determine the safety and efficacy of this compound in preclinical and clinical trials.
Métodos De Síntesis
The synthesis of 3-heptylsulfanyl-6-[2-[[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]amino]phenyl]-2H-1,2,4-triazin-5-one involves a series of chemical reactions. The starting material for the synthesis is 2-amino-4,6-dihydroxypyrimidine, which is reacted with 1-bromoheptane to obtain 2-(heptylsulfanyl)pyrimidine. This compound is then reacted with 2-chloro-4,6-dimethoxy-1,3,5-triazine to obtain 2-(heptylsulfanyl)-4,6-dimethoxy-1,3,5-triazine. The final step involves the reaction of 2-(heptylsulfanyl)-4,6-dimethoxy-1,3,5-triazine with 2-[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]aniline to obtain 3-heptylsulfanyl-6-[2-[[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]amino]phenyl]-2H-1,2,4-triazin-5-one.
Propiedades
Nombre del producto |
3-heptylsulfanyl-6-[2-[[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]amino]phenyl]-2H-1,2,4-triazin-5-one |
|---|---|
Fórmula molecular |
C27H30N6O2S |
Peso molecular |
502.6 g/mol |
Nombre IUPAC |
3-heptylsulfanyl-6-[2-[[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]amino]phenyl]-2H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C27H30N6O2S/c1-3-4-5-6-12-17-36-27-29-25(34)24(30-31-27)21-15-10-11-16-23(21)28-18-22-19(2)32-33(26(22)35)20-13-8-7-9-14-20/h7-11,13-16,18,28H,3-6,12,17H2,1-2H3,(H,29,31,34)/b22-18- |
Clave InChI |
JVNKMCUNTYPBIS-PYCFMQQDSA-N |
SMILES isomérico |
CCCCCCCSC1=NC(=O)C(=NN1)C2=CC=CC=C2N/C=C\3/C(=NN(C3=O)C4=CC=CC=C4)C |
SMILES |
CCCCCCCSC1=NC(=O)C(=NN1)C2=CC=CC=C2NC=C3C(=NN(C3=O)C4=CC=CC=C4)C |
SMILES canónico |
CCCCCCCSC1=NC(=O)C(=NN1)C2=CC=CC=C2NC=C3C(=NN(C3=O)C4=CC=CC=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Acetyl-3-(allylsulfanyl)-6-(5-bromo-2-furyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307767.png)
![4-[7-Acetyl-3-(allylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl methyl ether](/img/structure/B307771.png)

![methyl 5-(4-hydroxy-3-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B307774.png)
![3-(Methylsulfanyl)-7-propionyl-6-(2,4,6-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307775.png)
![3-[3-(allyloxy)benzylidene]-5-bromo-1,3-dihydro-2H-indol-2-one](/img/structure/B307776.png)

![(5Z)-5-[(5-chloro-2,3-dimethoxyphenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one](/img/structure/B307778.png)


![5-(5-Methyl-2-furyl)-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B307785.png)
![6-[4-(Cyclopentyloxy)phenyl]-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307789.png)
![3-(Methylsulfanyl)-6-(5-methyl-2-thienyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307790.png)
![3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B307793.png)